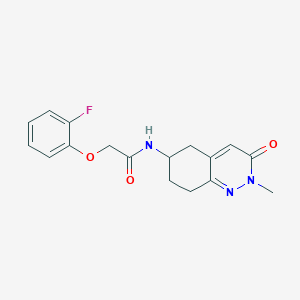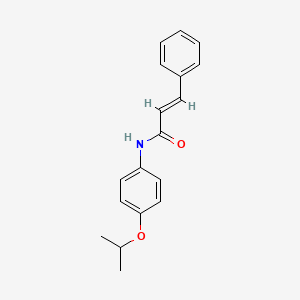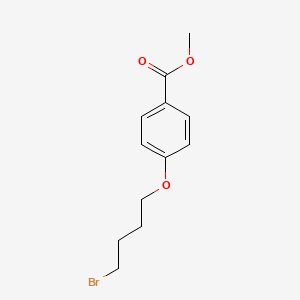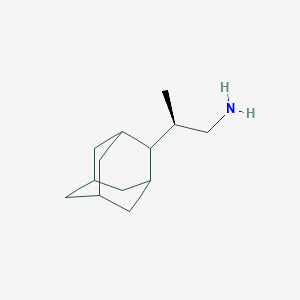
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves modifying the structure of known derivatives with documented activity . For instance, a series of pyrazole-sulfonamide derivatives were synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide .Molecular Structure Analysis
Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .Chemical Reactions Analysis
The chemical reactions involving thiadiazole derivatives are primarily related to their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Compounds similar to “2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide”, such as 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives, have been synthesized and evaluated for their anti-inflammatory activities . These compounds have shown significant anti-inflammatory effects, which are believed to be mediated chiefly through inhibition of biosynthesis of prostaglandins .
Analgesic Applications
The same series of compounds have also been evaluated for their analgesic (pain-relieving) activities . Some of the synthesized compounds have shown significant analgesic effects .
Antioxidant Applications
Thiadiazole-triazole analogs hybridized with thiophene, which are structurally similar to “2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide”, have been synthesized and evaluated for their antioxidant properties . Some of these hybrids showed strong inhibition in the DPPH radical scavenging technique, indicating their potential as antioxidants .
Anticonvulsant Applications
Compounds related to “2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” have been evaluated for their anticonvulsant activities . This suggests a potential application in the treatment of seizures.
Corrosion Inhibition
2-Amino-5-phenyl-1,3,4-thiadiazole, a compound structurally similar to “2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide”, has been examined for its corrosion inhibition properties . This suggests a potential application in materials science and engineering.
Synthesis of New Derivatives
“2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide” and similar compounds can be used as key intermediates in the synthesis of new chemical derivatives . These new derivatives can then be evaluated for various biological activities, expanding the range of potential applications.
Mécanisme D'action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character . These compounds have been found to exert a broad spectrum of biological activities .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific targets involved .
Biochemical Pathways
Thiadiazole derivatives have been associated with a wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The specific pathways affected would depend on the particular biological targets of the compound.
Pharmacokinetics
It’s known that thiadiazole derivatives, due to their mesoionic nature, are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models . The specific effects would depend on the particular biological targets of the compound and how it interacts with them.
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by factors such as the lipid composition of the membrane .
Orientations Futures
Thiadiazole derivatives, including “2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide”, show promise as potential anticancer agents . Future research could focus on further understanding their mechanisms of action, optimizing their synthesis processes, and conducting preclinical and clinical trials to evaluate their safety and efficacy in treating cancer.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S2/c15-11-8-4-5-9-12(11)18-14-13(16-17-19-14)10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMMKLAQWBWLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2874947.png)
![N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide](/img/structure/B2874949.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2874952.png)

![4-(4-fluorobenzyl)-1-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2874955.png)


![4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid](/img/structure/B2874960.png)